molecular formula C8H13BrO B2989493 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane CAS No. 2305252-56-4

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane

Cat. No.: B2989493
CAS No.: 2305252-56-4
M. Wt: 205.095
InChI Key: IUCFRWHYYVJORC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane is a specialized chemical building block of high value in medicinal chemistry and advanced organic synthesis. Its structure incorporates a reactive bromomethyl group on a rigid, bicyclic oxabicyclo[3.1.1]heptane scaffold, making it a versatile intermediate for constructing more complex molecular architectures. The bromine atom serves as an excellent electrophilic site for further functionalization, particularly through halogen bonding interactions . This property allows researchers to employ this compound in cross-coupling reactions, nucleophilic substitutions, and as a key precursor in the synthesis of novel pharmaceutical candidates and functional materials. The rigid bicyclic core can impart significant conformational constraints to the final molecules, which is a desirable property in drug discovery for improving potency and selectivity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-7-4-8(5-7,6-9)2-3-10-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCFRWHYYVJORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-oxabicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include reduced bicyclic compounds with modified functional groups.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted derivatives. The bicyclic framework provides structural rigidity and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane C₈H₁₁BrO 203.08 Bromomethyl, methyl, ether Bicyclo[3.1.1]heptane with oxygen at C2
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane C₁₅H₁₇NO₃ 283.31 Azabicyclo, benzodioxole Nitrogen at C3, oxygen at C6
Verbenol (4-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene) C₁₀H₁₆O 152.23 Hydroxyl, methyl, alkene Bicyclo[3.1.1]heptene with hydroxyl at C4

Key Observations :

  • The bromomethyl group in the target compound distinguishes it from analogs like Verbenol, which features a hydroxyl group. This makes the target compound more reactive in nucleophilic substitutions .
  • The 6-oxa-3-azabicyclo analog in incorporates a nitrogen atom, enabling applications in alkaloid-like pharmaceuticals, whereas the target compound’s ether oxygen may favor stability in polar solvents .
  • Verbenol’s alkene moiety (from bicyclo[3.1.1]hept-2-ene) allows for conjugate addition or oxidation reactions, contrasting with the fully saturated framework of the target compound .

Reactivity Insights :

  • The target compound’s bromomethyl group enables facile substitution reactions (e.g., Suzuki couplings), similar to the benzofuran derivative in , which achieved 97% yield under alkaline conditions .
  • The 6-oxa-3-azabicyclo compound requires multistep synthesis, including mesylation and amine coupling, reflecting the complexity of introducing nitrogen into bicyclic systems .

Biological Activity

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane is a bicyclic compound characterized by a bromomethyl group attached to a bicyclo[3.1.1]heptane framework. It is synthesized primarily through the bromination of 1-methyl-2-oxabicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator, typically under reflux conditions in an inert solvent like carbon tetrachloride. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8_8H13_{13}BrO
Molecular Weight205.09 g/mol
LogP1.69
Polar Surface Area (Ų)9
Rotatable Bonds1

The compound's structure includes a bromomethyl substituent that makes it reactive towards nucleophiles, which can lead to various chemical transformations, including nucleophilic substitution and oxidation reactions .

The biological activity of this compound is largely attributed to its ability to interact with nucleophiles and electrophiles due to the presence of the bromomethyl group. The mechanism involves:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : These reactions can modify the bicyclic framework, potentially enhancing biological activity or altering pharmacological profiles.

Case Studies and Research Findings

Research has begun to explore the compound's potential as a pharmacophore in drug development:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
  • G Protein-Coupled Receptors (GPCRs) : The compound's structure allows for modifications that could enhance binding affinity to GPCRs, which are crucial targets in drug design for various diseases, including cancer and neurological disorders .
  • Cytotoxicity Studies : In vitro studies have indicated that certain derivatives possess cytotoxic effects against specific cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential.

Comparative Analysis

When compared with similar bicyclic compounds, this compound stands out due to its unique substitution pattern and the presence of an oxygen atom within its framework, which may influence its reactivity and biological interactions differently than other bicyclic compounds like bicyclo[2.2.1]heptane derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the bromomethyl group at the 5-position of the bicyclo[3.1.1]heptane scaffold?

  • Methodological Answer : Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation is commonly employed. For regioselective bromination at the 5-position, steric directing groups (e.g., methyl at the 1-position) and solvent polarity (e.g., CCl₄) can influence reaction outcomes. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of diastereomers .

Q. How can the stereochemical configuration of the bicyclic framework be confirmed?

  • Methodological Answer : X-ray crystallography is definitive for assigning absolute stereochemistry. For preliminary analysis, 2D-NMR techniques (e.g., NOESY) identify spatial proximity of protons, such as the methyl group (1-position) and bromomethyl group (5-position). Computational methods (DFT-based NMR chemical shift predictions) validate experimental data .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent environments (e.g., coupling constants for bicyclic protons). IR spectroscopy detects the oxabicyclo ether group (C-O-C stretch at ~1100 cm⁻¹). Cross-reference spectral data with NIST Chemistry WebBook entries for bicyclic ethers .

Advanced Research Questions

Q. How does the rigidity of the bicyclo[3.1.1]heptane scaffold influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The scaffold’s restricted rotation alters transition-state geometries. For Suzuki-Miyaura coupling, steric hindrance near the bromomethyl group requires bulky ligands (e.g., SPhos) to facilitate oxidative addition. Kinetic studies (monitored via GC-MS) reveal slower reaction rates compared to linear analogs, necessitating higher temperatures (80–100°C) .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution at the bromomethyl site?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring SN2 mechanisms. Low temperatures (0–25°C) suppress β-hydride elimination. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems. Reaction progress can be tracked via TLC (Rf shifts) or in situ IR .

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in alkylation or oxidation. Fukui indices identify electrophilic hotspots (e.g., bromomethyl carbon). Molecular dynamics simulations assess solvent effects on reaction pathways .

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